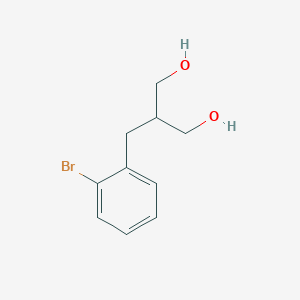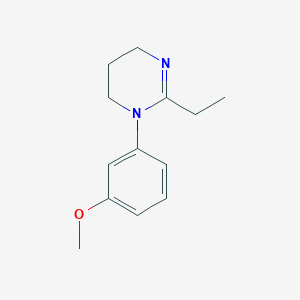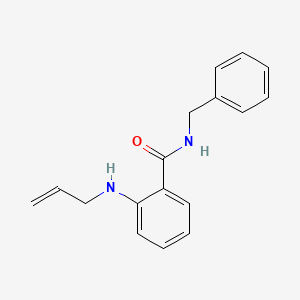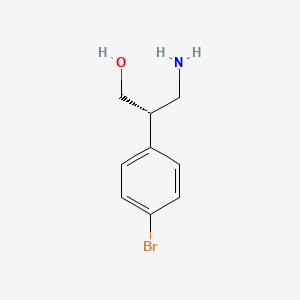![molecular formula C6H4N4O B13101711 Pyrimido[5,4-C]pyridazin-8(7H)-one CAS No. 21147-71-7](/img/structure/B13101711.png)
Pyrimido[5,4-C]pyridazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[5,4-c]pyridazin-8(5H)-one is a heterocyclic compound that belongs to the class of pyridazines It is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-c]pyridazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4,5,6-triphenylpyridazine with malonic acid in the presence of phosphoryl chloride . This reaction leads to the formation of the fused heterocyclic system with a bridgehead nitrogen atom.
Industrial Production Methods
While specific industrial production methods for pyrimido[5,4-c]pyridazin-8(5H)-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[5,4-c]pyridazin-8(5H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of specific atoms or groups within the molecule.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of pyrimido[5,4-c]pyridazin-8(5H)-one include malonic acid, phosphoryl chloride, and various nucleophiles such as piperazine and diethanolamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of pyrimido[5,4-c]pyridazin-8(5H)-one depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex fused heterocycles .
Applications De Recherche Scientifique
Pyrimido[5,4-c]pyridazin-8(5H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: Researchers investigate the biological activities of this compound to understand its interactions with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of pyrimido[5,4-c]pyridazin-8(5H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyrimido[5,4-c]pyridazin-8(5H)-one can be compared with other similar compounds, such as:
Pyrimido[1,2-b]pyridazinone: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms and the overall structure.
6,8-Dimethyl-3-chloropyrimido[4,5-c]pyridazin-5,7(6H,8H)dione: This derivative has additional substituents and exhibits different chemical reactivity and biological activity.
The uniqueness of pyrimido[5,4-c]pyridazin-8(5H)-one lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for various applications.
Propriétés
Numéro CAS |
21147-71-7 |
|---|---|
Formule moléculaire |
C6H4N4O |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
7H-pyrimido[5,4-c]pyridazin-8-one |
InChI |
InChI=1S/C6H4N4O/c11-6-5-4(7-3-8-6)1-2-9-10-5/h1-3H,(H,7,8,11) |
Clé InChI |
WDWGAKMANCYRIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC2=C1N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)

![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)


![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)





